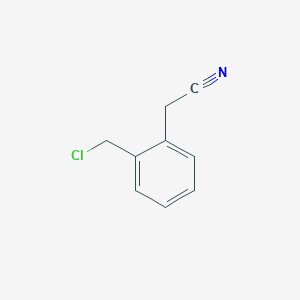

2-(Cyanomethyl)benzyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyanomethyl)benzyl chloride, also known as [2-(chloromethyl)phenyl]acetonitrile, is an organic compound with the molecular formula C9H8ClN. This compound is characterized by the presence of a benzyl chloride group and a cyanomethyl group attached to the benzene ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Cyanomethyl)benzyl chloride can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Cyanomethyl)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form benzyl cyanide derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiourea are commonly used under mild conditions.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

- Substituted benzyl cyanides

- Benzyl amines

- Benzyl alcohols

Wissenschaftliche Forschungsanwendungen

Synthesis of Arylacetonitriles

One of the primary applications of 2-(Cyanomethyl)benzyl chloride is in the synthesis of arylacetonitriles. This process typically involves the reaction of benzyl chlorides with trimethylsilyl cyanide using specific catalysts. For instance, a study demonstrated that using a nickel catalyst led to high yields (85-96%) of various benzyl cyanide derivatives when reacting with different benzyl chlorides . The reaction conditions were optimized to achieve substantial yields, showcasing the compound's utility in synthesizing valuable intermediates for pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

This compound serves as an intermediate in the production of several pharmaceutical compounds. It can be transformed into benzyl cyanide, which is a precursor for various medicinal compounds such as penicillium mould and phenylethyl barbituric acid . The ability to produce these intermediates efficiently makes this compound a significant compound in drug synthesis.

Material Science

In material science, this compound can be utilized to create polymers and other materials with specific properties. Its reactive nature allows it to be incorporated into polymer chains, enhancing characteristics such as thermal stability and mechanical strength. Research indicates that compounds derived from this compound can be used in producing rubber accelerators and other industrial materials .

Chemical Reactions and Mechanisms

The reactivity of this compound facilitates its use in various chemical reactions. For example, it participates in nucleophilic substitution reactions where the cyanomethyl group can be substituted or modified to yield different functional groups, expanding its applicability in synthetic organic chemistry .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis conditions for arylacetonitriles from benzyl chlorides. By adjusting parameters such as temperature and catalyst type, researchers achieved yields exceeding 90% for certain derivatives, demonstrating the efficiency of using this compound as a starting material .

Case Study 2: Pharmaceutical Development

In another case, researchers explored the potential of benzyl cyanide derivatives synthesized from this compound in developing new analgesic drugs. The study highlighted the effectiveness of these derivatives in preclinical models, indicating their promise for future therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-(cyanomethyl)benzyl chloride primarily involves its reactivity towards nucleophiles. The benzyl chloride group is highly reactive due to the presence of the electron-withdrawing cyanomethyl group, which makes the carbon atom more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring.

Vergleich Mit ähnlichen Verbindungen

- Benzyl chloride

- Benzyl cyanide

- 2-(Chloromethyl)benzyl alcohol

Comparison:

Benzyl chloride: Lacks the cyanomethyl group, making it less reactive towards nucleophiles compared to 2-(cyanomethyl)benzyl chloride.

Benzyl cyanide: Contains a nitrile group but lacks the benzyl chloride moiety, resulting in different reactivity and applications.

2-(Chloromethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and uses.

This compound stands out due to its unique combination of the benzyl chloride and cyanomethyl groups, which imparts distinct reactivity and versatility in synthetic applications.

Biologische Aktivität

2-(Cyanomethyl)benzyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloride with trimethylsilyl cyanide in the presence of a nickel catalyst. This method has been shown to yield high percentages of the desired product, indicating an efficient synthetic route. The reaction conditions often include heating under inert atmospheres, which facilitates the conversion of benzyl chlorides into arylacetonitriles with yields ranging from 85% to 96% depending on the specific substituents present on the benzene ring .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, disrupting cell membranes and inhibiting growth . The mechanism often involves interference with cellular phosphorylation processes, leading to cell death primarily through necrosis .

Anticancer Properties

Research indicates that certain derivatives of this compound possess anticancer activity. A study evaluated the apoptosis-inducing capabilities of related compounds, revealing that halogenated derivatives exhibited varying degrees of antiproliferative effects against cancer cell lines. The presence of chlorine at specific positions on the benzene ring was particularly noted to enhance these effects .

Anti-inflammatory Effects

Compounds related to this compound have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. The specific mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines .

Case Studies

- Antimicrobial Efficacy : A study focused on a series of arylcyanomethylenequinone oximes found that certain derivatives effectively destroyed clinical isolates of Candida, disrupting mature biofilms and membrane permeability . This supports the potential application of cyanomethyl derivatives in treating fungal infections.

- Cancer Cell Line Studies : In another study, various substituted benzyl compounds were tested against human cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the compounds' ability to induce apoptosis in cancer cells, with some showing promising results in reducing cell viability .

- Inflammation Models : A recent evaluation examined the anti-inflammatory actions of related compounds in animal models. Results indicated a reduction in inflammatory markers and histopathological changes associated with inflammation, suggesting therapeutic potential for managing inflammatory diseases .

Eigenschaften

IUPAC Name |

2-[2-(chloromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOYHVLCLXDODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.